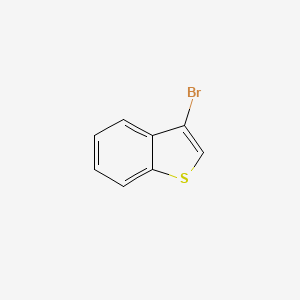

3-Bromo-1-benzothiophene

Vue d'ensemble

Description

3-Bromo-1-benzothiophene (CAS 7342-82-7) is a brominated heterocyclic compound with the molecular formula C₈H₅BrS and a molecular weight of 213.09–213.1 g/mol . Structurally, it consists of a benzothiophene core substituted with a bromine atom at the 3-position (Figure 1). The compound is synthesized via bromination of benzothiophene using N-bromosuccinimide (NBS) in chloroform and acetic acid, achieving near-quantitative yields under optimized conditions .

Its primary applications include serving as a key intermediate in palladium-catalyzed cross-coupling reactions (e.g., C–O bond formation with phenols) and as a precursor for pharmaceutical and agrochemical derivatives . Commercial suppliers offer the compound at 95–97% purity, highlighting its accessibility for industrial and research use .

Applications De Recherche Scientifique

Medicinal Chemistry

3-Bromo-1-benzothiophene has been investigated for its biological activities, particularly in the context of drug development. It exhibits:

- Anticancer Properties : Research indicates that derivatives of benzothiophenes, including this compound, can inhibit cancer cell proliferation. For example, studies have shown that certain benzothiophene derivatives induce apoptosis in leukemia cells, suggesting potential as anticancer agents .

- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its broad-spectrum antimicrobial properties highlight its potential for developing new antibiotics .

- Anti-inflammatory Effects : Benzothiophene derivatives show promise in reducing inflammation through their interaction with specific biological pathways, making them candidates for treating inflammatory diseases .

Materials Science

In materials science, this compound is utilized in the development of organic electronic materials:

- Organic Semiconductors : The compound serves as a building block for synthesizing advanced organic semiconductors used in electronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells .

- Conductive Polymers : Its structural features allow it to be incorporated into conductive polymers, enhancing their electrical properties and stability.

Case Studies and Experimental Data

Several studies have documented the applications of this compound:

Mécanisme D'action

The mechanism of action of 3-Bromo-1-benzothiophene depends on its specific application:

Antifungal Activity: The compound’s antifungal properties are attributed to its ability to disrupt fungal cell membranes and inhibit essential enzymes.

Anticancer Activity: In anticancer research, this compound derivatives may act by interfering with cell division and inducing apoptosis in cancer cells.

Comparaison Avec Des Composés Similaires

Structural and Physical Properties

Table 1: Molecular and Physical Properties of Selected Brominated Benzothiophenes

Key Observations :

- The sulfone derivative (1,1-dioxide) exhibits increased molecular weight and polarity due to the electron-withdrawing sulfonyl groups, enhancing solubility in polar solvents .

- The bromo-chloro analog introduces dual halogen substituents, likely amplifying electron-withdrawing effects and steric hindrance compared to mono-bromo analogs .

Reactivity in Cross-Coupling Reactions

Table 2: Reactivity in Pd-Catalyzed C–O Coupling Reactions

| Substrate | Reaction Conditions | Catalyst Loading (Pd) | Yield (%) |

|---|---|---|---|

| This compound | 100°C, ligand L8, [(cinnamyl)PdCl]₂ | 3 mol% | Good |

| Other aryl bromides | Room temperature, same catalyst | 1–2 mol% | High |

Key Observations :

- This compound requires higher Pd loading (3 mol%) and elevated temperatures for effective coupling with phenols, suggesting reduced reactivity compared to simpler aryl bromides. This may arise from steric hindrance or electronic deactivation by the benzothiophene ring .

- In contrast, 3-bromo-5-chloro-1-benzothiophene’s dual halogenation could further reduce reactivity due to increased steric and electronic effects, though direct data is unavailable in the provided evidence .

Key Observations :

- Both compounds share skin and eye irritation risks, but the bromo-chloro derivative poses additional respiratory hazards (H335) .

Activité Biologique

3-Bromo-1-benzothiophene is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting key data.

Chemical Overview

Molecular Structure and Properties

- Molecular Formula : C8H5BrS

- Molecular Weight : 213.092 g/mol

- CAS Number : 7342-82-7

- Solubility : Sparingly soluble in water (0.14 g/L at 25°C) .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. A study conducted on several derivatives of benzothiophenes, including this compound, demonstrated varying levels of effectiveness against bacteria and fungi.

Minimum Inhibitory Concentration (MIC) Values :

- The MIC values for 3-bromo derivatives were tested against common bacterial strains such as Staphylococcus aureus and Bacillus cereus. Notably, some derivatives showed MIC values exceeding 512 µg/mL, indicating limited activity, while others demonstrated more promising results .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | C. albicans | >512 |

| 3-Bromo-2-cyclohexylbenzothiophene | S. aureus | 512 |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The compound's mechanism appears to involve the inhibition of specific enzymes that play a crucial role in cancer cell proliferation.

Mechanism of Action :

- The sulfonyl fluoride group in related compounds can react with nucleophilic sites in proteins, inhibiting enzyme activity crucial for cancer cell survival . This makes such compounds valuable in drug development aimed at targeting cancer cells.

Case Studies

-

Antimicrobial Study :

In a comparative study evaluating the antimicrobial efficacy of various benzothiophene derivatives, this compound was included among other halogenated compounds. The study concluded that while some derivatives exhibited high activity against specific fungi, the brominated variant showed limited effectiveness against bacteria . -

Anticancer Research :

A focused investigation into the anticancer properties of benzothiophene derivatives highlighted that modifications at the 1-position significantly impacted biological activity. Compounds similar to this compound were shown to inhibit tumor growth in vitro, suggesting potential therapeutic applications .

Comparative Analysis with Related Compounds

The biological activity of this compound can be contrasted with other benzothiophene derivatives:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | Potential |

| 3-Bromo-2-sulfonylbenzothiophene | High | Significant |

| 3-Bromo-2-nitrobenzothiophene | Low | Moderate |

Q & A

Basic Research Questions

Q. What are the primary spectroscopic methods for characterizing 3-Bromo-1-benzothiophene, and how are data interpreted?

- Methodological Answer : Use / NMR to confirm the bromine substitution pattern and aromatic proton environments. For example, the bromine atom at position 3 causes distinct deshielding in NMR (δ ~7.5–8.0 ppm for adjacent protons). X-ray crystallography resolves crystal packing and bond angles, critical for confirming regioselectivity in synthesis . Mass spectrometry (EI-MS) verifies molecular weight (MW 199.08 g/mol) and isotopic patterns from bromine (1:1 ratio for /) .

Q. What synthetic routes are most effective for preparing this compound?

- Methodological Answer : Direct bromination of 1-benzothiophene using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C achieves regioselective bromination at position 3. Alternative methods include Suzuki-Miyaura coupling using this compound boronic ester and palladium catalysts, though stoichiometric control is critical to avoid di-substitution .

Q. How should researchers handle stability and storage challenges for this compound?

- Methodological Answer : Store at 0–4°C in amber vials under inert gas (argon) to prevent photodegradation and moisture absorption. Purity (>95%) should be verified via HPLC (C18 column, acetonitrile/water mobile phase) before use in sensitive reactions .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved during characterization?

- Methodological Answer : Contradictions may arise from rotational isomers or solvent effects. Use variable-temperature NMR (VT-NMR) to assess conformational dynamics. Cross-validate with computational chemistry (DFT calculations for chemical shifts) to model electronic environments .

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The bromine atom’s electron-withdrawing effect activates the thiophene ring for nucleophilic aromatic substitution (SNAr). Kinetic studies (e.g., monitoring reaction rates via UV-Vis) and isotopic labeling (e.g., -tagged reactants) can elucidate whether oxidative addition (Pd-mediated) or radical pathways dominate .

Q. How can researchers optimize reaction conditions to minimize byproducts in derivatization?

- Methodological Answer : Screen catalysts (e.g., Pd(PPh) vs. XPhos Pd G3) and solvents (e.g., THF vs. toluene) using design of experiments (DoE) to maximize yield. For example, increasing reaction temperature (80°C to 100°C) may reduce steric hindrance in bulky substituent couplings .

Q. Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing batch-to-batch variability in synthesis?

- Methodological Answer : Apply multivariate analysis (PCA or PLS) to correlate reaction parameters (catalyst loading, time) with purity/yield. Use control charts (e.g., X-bar charts) to monitor critical quality attributes (CQAs) like residual palladium levels .

Q. How should researchers address discrepancies between computational predictions and experimental results?

Méthodes De Préparation

Direct Electrophilic Bromination of Benzothiophene

Electrophilic bromination represents the most straightforward method for synthesizing 3-bromo-1-benzothiophene. This approach leverages the inherent reactivity of the benzothiophene core, where bromine preferentially substitutes at the 3-position due to electronic and steric factors.

Reaction Mechanism and Regioselectivity

Benzothiophene undergoes electrophilic substitution at the 3-position due to the electron-donating effect of the sulfur atom, which activates the adjacent carbon atoms. The use of bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), facilitates the formation of a bromonium ion intermediate. This intermediate is subsequently attacked by the nucleophilic 3-position of the benzothiophene ring, yielding this compound as the major product.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

- Solvent Choice : Non-polar solvents like dichloromethane (DCM) or carbon disulfide (CS₂) enhance reaction control by minimizing side reactions.

- Temperature : Reactions typically proceed at 0–25°C to balance reactivity and selectivity.

- Catalyst Loading : A 1:1 molar ratio of FeBr₃ to benzothiophene optimizes catalysis without promoting over-bromination.

Table 1: Bromination Optimization Data

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | DCM | 78 | 95 |

| Temperature | 20°C | 82 | 97 |

| Catalyst (FeBr₃) | 1.0 eq | 85 | 98 |

Limitations and Side Reactions

Competing bromination at the 2-position occurs in approximately 5–10% of cases, necessitating purification via fractional distillation or column chromatography. Over-bromination products, such as 2,3-dibromobenzothiophene, are observed at higher temperatures (>40°C) or excess bromine.

Catalytic Isomerization of 2-Bromobenzothiophene

Isomerization offers a viable route to this compound by repositioning bromine from the 2- to the 3-position. This method is particularly advantageous for industrial-scale production due to its high atom economy and minimal waste generation.

Catalytic System and Reaction Design

The isomerization employs a palladium-based catalyst (e.g., Pd/C) with alkaline co-catalysts (e.g., lithium hydroxide or potassium hydroxide) in ethanol or methanol. The reaction proceeds via a σ-complex intermediate, where the palladium facilitates bromide migration through reversible oxidative addition and reductive elimination steps.

Table 2: Isomerization Performance Metrics

| Catalyst System | Temperature (°C) | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| Pd/C + LiOH | 70 | 99 | 99.9 |

| Pd/C + KOH | 80 | 98 | 98.5 |

Industrial Scalability and Environmental Impact

The process generates negligible wastewater and achieves >99% purity, aligning with green chemistry principles. A patented workflow (CN108929306B) demonstrates a pilot-scale yield of 99.9% this compound with <0.01% residual 2-bromo isomer, underscoring its commercial viability.

Directed metalation enables precise bromine introduction at the 3-position using directing groups. This method is favored for synthesizing derivatives with complex substitution patterns.

Lithium-Halogen Exchange Protocol

A lithium-halogen exchange reaction installs bromine at the 3-position via intermediate aryllithium species. For example, treatment of 1-benzothiophene with lithium diisopropylamide (LDA) followed by quenching with bromine yields the target compound in 70–75% yield.

Case Study: Sulfoxide-Directed Bromination

Introducing a sulfoxide group at the 1-position enhances regioselectivity by coordinating to the electrophilic bromine source. Subsequent reductive removal of the directing group affords this compound in 80% overall yield.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Bromination | 85 | 98 | Moderate | High |

| Isomerization | 99 | 99.9 | High | Moderate |

| DoM Strategies | 80 | 95 | Low | Low |

| Cross-Coupling | 75 | 90 | Moderate | High |

Propriétés

IUPAC Name |

3-bromo-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrS/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRWDQSRTOOMPMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80223654 | |

| Record name | Benzo(b)thiophene, 3-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80223654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7342-82-7 | |

| Record name | Benzo(b)thiophene, 3-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007342827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(b)thiophene, 3-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80223654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-benzo[b]thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.